6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine
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Overview
Description
6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with guanidine to form an intermediate, which is then cyclized under acidic conditions to yield the target compound . Another approach involves the use of Suzuki cross-coupling reactions, where the pyrimidine derivative is treated with various arylboronic acids in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the position and type of substituents.
Pyrido[2,3-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
CAS No. |
23935-90-2 |
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Molecular Formula |
C12H12ClN5 |
Molecular Weight |
261.71 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12ClN5/c13-7-1-3-8(4-2-7)18-5-9-10(6-18)16-12(15)17-11(9)14/h1-4H,5-6H2,(H4,14,15,16,17) |
InChI Key |
SXPJWXBPRIQGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C3=CC=C(C=C3)Cl)N=C(N=C2N)N |
Origin of Product |
United States |
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